While resources like PubChem [] and ChemicalBook [] provide basic information on the compound's structure, formula, and CAS number, no scientific publications or documented research applications are readily available.
This lack of information suggests that 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide might be a relatively new compound or one not yet widely studied in scientific research.
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2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is an organic compound classified under the category of acetanilides. It is characterized by the presence of bromine, chlorine, and fluorine substituents, which contribute to its unique chemical properties. The compound's molecular formula is C15H12BrClFNO, and it has a CAS number of 1584-62-9. Its structure features a benzoyl group attached to an acetanilide backbone, making it a versatile intermediate in organic synthesis.
Due to the lack of specific data, it's crucial to handle this compound with caution assuming similar properties to other halogenated acetanilide derivatives. Potential hazards include:
The reactivity of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide can be attributed to its halogen substituents, which can participate in nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, while the chlorine atom can also undergo similar transformations. Additionally, the compound may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Research indicates that 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide exhibits significant biological activity. It has been studied for its potential anti-inflammatory properties, suggesting applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease . Furthermore, its interactions with biological targets may indicate a role in modulating inflammatory pathways.
The synthesis of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide typically involves several steps:
These reactions are usually conducted under controlled conditions to ensure high yields and purity of the final product.
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in:
Studies on the interaction of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide with biological systems have revealed its potential as a modulator of inflammatory responses. Its ability to influence signaling pathways involved in inflammation makes it a candidate for further research in therapeutic applications . Interaction studies often focus on its binding affinity with specific receptors or enzymes related to inflammatory processes.
Several compounds share structural similarities with 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Bromoacetanilide | Contains bromine and acetamide | Simpler structure, less halogenation |
| 4-Chloroacetanilide | Contains chlorine at para position | Lacks fluorine and bromine substituents |
| o-Fluorobenzamide | Contains fluorine and amide group | No acetamido group; different reactivity |
| 4-Bromo-3-chloroaniline | Contains both bromine and chlorine | No benzoyl group; differing biological activity |
The presence of multiple halogens (bromine, chlorine, fluorine) and the benzoyl moiety in 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide sets it apart from these compounds, potentially enhancing its reactivity and biological activity.
The compound emerged from advancements in halogenation techniques during the late 20th century, particularly Pd-catalyzed C–H functionalization methods. Early synthetic routes involved Friedel-Crafts acylation and nucleophilic substitution, but modern protocols employ ammonium salt-catalyzed ortho-halogenation for higher regioselectivity. Its development parallels the broader interest in multihalogenated acetanilides, which gained traction due to their stability and bioactivity. Unlike simpler acetanilides like Antifebrin (historically used as an analgesic but abandoned due to toxicity), this derivative’s halogen diversity minimizes metabolic degradation, enhancing its utility in drug intermediates.
The compound exemplifies the interplay of halogens in modulating electronic and steric properties:
Table 1: Comparative Halogen Properties in the Compound
| Halogen | Bond Energy (kJ/mol) | Electronegativity | Role in Reactivity |
|---|---|---|---|
| F | 480 | 3.98 | Stabilizes aromatic systems, directs electrophilic substitution |
| Cl | 320 | 3.16 | Enhances oxidative stability, participates in SNAr reactions |
| Br | 285 | 2.96 | Facilitates cross-coupling, acts as a leaving group |
Recent studies focus on:
This derivative belongs to the $$ N $$-arylacetamide subclass, characterized by:
Structural Comparison with Related Derivatives
| Compound | Substituents | Key Applications |
|---|---|---|
| Acetanilide | None | Historical analgesic |
| 4-Acetamidobenzenesulfonyl | Sulfonyl group | Sulfa drug synthesis |
| This derivative | Br, Cl, $$ o $$-F-benzoyl | Catalysis, polymers |
The synthesis of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide typically follows a four-step sequence: (1) acetanilide formation, (2) chlorination, (3) bromination, and (4) o-fluorobenzoylation. Each step requires precise control over reaction conditions to ensure regioselectivity and yield. For example, the acetanilide backbone is first synthesized via acetylation of aniline derivatives, followed by electrophilic aromatic substitution to introduce halogens [3] [5]. The final benzoylation step employs Friedel-Crafts acylation or nucleophilic acyl substitution, depending on the reactivity of intermediates [8].
A critical challenge lies in maintaining the integrity of the amide group during halogenation. Zinc dust is often added during acetanilide synthesis to prevent oxidation of the aniline precursor, ensuring high-purity intermediates [5] [6]. Subsequent chlorination and bromination steps utilize directing effects from the amide and existing substituents to achieve regiochemical control [1] [4].
The acetanilide core is synthesized by reacting aniline with acetic anhydride or acetyl chloride in the presence of glacial acetic acid. The mechanism involves nucleophilic attack by the aniline’s amino group on the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate that collapses to release acetic acid [4] [6]. Zinc dust (0.5–1.0% w/w) is added to mitigate oxidation side reactions, enhancing yields to 70–85% [5].
Reaction Conditions:
The crude product is purified via crystallization from ethanol-water mixtures, yielding acetanilide as white crystals [5]. This intermediate serves as the substrate for subsequent halogenation steps.
Regioselective bromination of the acetanilide derivative is achieved through electrophilic aromatic substitution. The amide group’s meta-directing effect positions the bromine atom at the para position relative to the acetamide group. However, steric and electronic influences from existing substituents (e.g., chlorine) can alter regiochemical outcomes.
Bromination Protocol:
For example, bromination of 4'-chloroacetanilide with NBS in acetic acid yields 2-bromo-4'-chloroacetanilide with >80% regioselectivity [1] [4]. The use of NBS minimizes polybromination byproducts, making it preferable for industrial applications [7].
The o-fluorobenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution. o-Fluorobenzoyl chloride, synthesized from o-fluorotoluene through oxidation and chlorination [2], reacts with the halogenated acetanilide intermediate. Copper triflate (Cu(OTf)₂) serves as an efficient catalyst for this step, enabling solvent-free conditions and recyclability [8].
Benzoylation Mechanism:
This method achieves yields of 75–90% under microwave-assisted conditions, reducing reaction times from hours to minutes [8].
Industrial synthesis prioritizes cost-efficiency, safety, and minimal waste. Key considerations include:
1. Catalyst Recovery: Copper triflate is recovered via aqueous extraction and reused for 5–7 cycles without activity loss [8].
2. Solvent Selection: Green solvents (e.g., ionic liquids) replace volatile organic compounds to reduce environmental impact [8].
3. Continuous Flow Systems: Tubular reactors enhance heat transfer and mixing, improving yields by 15–20% compared to batch processes.
4. Purification: Distillation and recrystallization are optimized for high-throughput crystallization, reducing energy consumption.
Table 1: Industrial Optimization Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 4–6 hours | 1–2 hours (flow system) |
| Yield | 70–85% | 80–90% |
| Catalyst Loading | 10 mol% | 5 mol% (recycled) |
| Energy Consumption | High (reflux) | Low (microwave) |
Nucleophilic substitution reactions represent one of the most fundamental reaction classes for halogenated compounds. In 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide, the presence of three different halogens creates a complex reactivity landscape governed by both electronic and steric factors.
The general mechanism for nucleophilic substitution involves the attack of an electron-rich nucleophile on an electrophilic carbon center bonded to a halogen. The reaction proceeds through either a unimolecular (SN1) or bimolecular (SN2) mechanism, depending on the substrate structure, nucleophile strength, and reaction conditions.
Table 1: Halogen Leaving Group Abilities in Nucleophilic Substitution
| Halogen | Bond Energy (kJ/mol) | Electronegativity | Leaving Group Ability | Reaction Rate Order |
|---|---|---|---|---|
| Fluorine | 485 | 3.98 | Poor | Slowest |
| Chlorine | 328 | 3.16 | Moderate | Moderate |
| Bromine | 276 | 2.96 | Good | Fast |
| Iodine | 213 | 2.66 | Excellent | Fastest |
The SN2 mechanism involves a concerted process where bond formation and bond breaking occur simultaneously. In 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide, the bromine atom at the acetyl α-position is particularly susceptible to SN2 attack due to its favorable electronic environment.
The mechanism proceeds through a pentacoordinate transition state where the nucleophile approaches from the backside of the carbon-halogen bond. The stereochemical outcome results in complete inversion of configuration at the reaction center.
Key factors influencing SN2 reactivity in this compound:
The SN1 mechanism involves a two-step process beginning with ionization of the carbon-halogen bond to form a carbocation intermediate. While less common in acetanilide derivatives, SN1 pathways can occur under specific conditions, particularly when carbocation-stabilizing groups are present.
The relative stability of potential carbocation intermediates in 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide depends on the substitution pattern and electronic effects of the halogen substituents. The fluorobenzoyl group can provide additional stabilization through resonance interactions.
The presence of multiple halogens creates interesting regioselectivity patterns in nucleophilic substitution reactions. The relative reactivity order typically follows the leaving group ability: Br > Cl > F. However, electronic effects from neighboring substituents can significantly modify this intrinsic reactivity order.
Electronic effects on halogen reactivity:
The aromatic chlorine substituent in the 4'-position exhibits different reactivity compared to aliphatic halogens. Aromatic nucleophilic substitution typically requires strong electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack.
The mechanism proceeds through formation of a Meisenheimer complex, a negatively charged intermediate stabilized by electron-withdrawing substituents. The fluorobenzoyl group in 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide provides the necessary electronic activation for aromatic substitution.
Aromatic substitution characteristics:
The synthesis and modification of 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide involves complex halogenation pathways that proceed through both electrophilic and radical mechanisms. Understanding these pathways is crucial for predicting reactivity patterns and designing synthetic strategies.
Electrophilic aromatic halogenation represents the primary pathway for introducing halogen substituents into acetanilide derivatives. The mechanism involves the formation of a σ-complex (arenium ion) intermediate, where the halogen electrophile bonds to the aromatic ring.
Table 2: Halogenation Reaction Conditions and Mechanisms
| Halogenation Type | Reagents | Mechanism | Selectivity | Temperature Range |
|---|---|---|---|---|
| Bromination | Br2/FeBr3 or NBS | Electrophilic | ortho/para | 0-50°C |
| Chlorination | Cl2/AlCl3 or NCS | Electrophilic | ortho/para | -10-30°C |
| Fluorination | Selectfluor or NFSI | Electrophilic | ortho/para | 20-80°C |
Oxidative halogenation represents an environmentally friendly alternative to traditional halogenation methods. These processes utilize molecular oxygen or other mild oxidants to convert halide salts into reactive halogenating species.
Recent developments in biomimetic halogenation have shown remarkable promise for sustainable synthesis. Using alloxan as a catalyst and ascorbic acid as a reductant, aerobic oxidative halogenation can be achieved under mild conditions without requiring toxic elemental halogens.
Oxidative halogenation mechanism:
Radical mechanisms play a significant role in halogenation reactions, particularly under photochemical or thermal conditions. The Barton halodecarboxylation reaction exemplifies radical-mediated halogen introduction, proceeding through N-acyloxy-2-pyridinethione intermediates.
The radical mechanism involves three key steps:
Reduction pathways for halogenated acetanilides offer selective methods for removing specific halogen substituents. Catalytic hydrogenolysis using palladium catalysts shows remarkable selectivity for bromine reduction over chlorine and fluorine.
Selective reduction conditions:
The mechanism involves oxidative addition of the carbon-halogen bond to the palladium center, followed by reductive elimination of the hydrogenated product. The selectivity order follows the bond strength: C-I > C-Br > C-Cl > C-F.
Oxidation reactions of acetanilide derivatives can lead to various products depending on the oxidizing agent and reaction conditions. Cytochrome P-450 mediated oxidations are particularly important in biological systems.
Oxidation pathways include:
Table 3: Oxidation Reactions of Acetanilide Derivatives
| Oxidizing Agent | Product Type | Mechanism | Yield Range |
|---|---|---|---|
| CrO3/H2SO4 | Azobenzene derivatives | Radical | 60-80% |
| H2O2/catalyst | Hydroxylated products | Electrophilic | 70-90% |
| O2/flavin | Halogenated products | Biomimetic | 75-95% |
Photochemical processes provide unique pathways for oxidation and reduction of acetanilide derivatives. UV irradiation at 254 nm induces photochemical rearrangement reactions that proceed through singlet excited states.
The photochemical mechanism involves:
Energy transfer from sensitizers like benzene can enhance photochemical reactivity through singlet-singlet energy transfer mechanisms. The rate constant for energy transfer (1.45 × 10^11 L·mol^-1·s^-1) exceeds diffusion-controlled limits, indicating highly efficient energy transfer.
The electronic properties of halogen substituents fundamentally govern the reactivity patterns of 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. Each halogen exerts distinct electronic effects through inductive and resonance mechanisms, creating a complex interplay of electron-withdrawing influences.
The electronegativity-based ordering of electron-withdrawing strength follows: F > Cl > Br > I. This trend directly correlates with the halogens' ability to withdraw electron density through inductive effects. However, the overall electronic impact depends on both inductive and resonance contributions.
Table 4: Halogen Electronic Properties and Effects
| Halogen | Electronegativity | Inductive Effect | Resonance Effect | Net EWG Strength |
|---|---|---|---|---|
| Fluorine | 3.98 | Strong (-I) | Weak (+R) | Strongest EWG |
| Chlorine | 3.16 | Moderate (-I) | Moderate (+R) | Moderate EWG |
| Bromine | 2.96 | Weak (-I) | Strong (+R) | Weak EWG |
| Iodine | 2.66 | Very Weak (-I) | Very Strong (+R) | Weakest EWG |
Inductive effects operate through σ-bonds and diminish rapidly with distance from the electron-withdrawing group. In 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide, multiple halogen substituents create additive inductive effects that significantly enhance overall electron withdrawal.
The cumulative inductive effect of multiple halogens creates a powerful electron-withdrawing environment that activates the molecule toward nucleophilic attack. This activation is particularly pronounced for aromatic nucleophilic substitution reactions, where electron-poor aromatics are required for reactivity.
Quantitative assessment of inductive effects:
Resonance effects involve π-electron delocalization and can either enhance or oppose inductive effects. Halogens possess lone pairs that can participate in π-bonding with aromatic systems, creating electron-donating resonance effects that partially offset their electron-withdrawing inductive effects.
The balance between inductive and resonance effects determines the net electronic influence of each halogen. Fluorine shows the strongest net electron-withdrawing effect because its high electronegativity minimizes resonance donation.
Resonance effect characteristics:
Hammett substituent constants provide quantitative measures of electronic effects and enable prediction of reactivity patterns. The σ-values for halogens reflect their combined inductive and resonance contributions.
Table 5: Hammett Parameters for Halogen Substituents
| Halogen | σ-para | σ-meta | σ-ortho | Reactivity Trend |
|---|---|---|---|---|
| F | +0.15 | +0.34 | +0.35 | Moderate activation |
| Cl | +0.24 | +0.37 | +0.42 | Strong activation |
| Br | +0.26 | +0.37 | +0.45 | Strong activation |
| I | +0.28 | +0.35 | +0.39 | Moderate activation |
Despite being electron-withdrawing groups, halogens direct incoming electrophiles to ortho and para positions. This apparent contradiction arises from the dominance of resonance effects over inductive effects in determining regioselectivity.
The mechanism involves resonance stabilization of the σ-complex intermediate through halogen lone pair donation. This stabilization is only possible when the positive charge develops at positions ortho or para to the halogen substituent.
Directing effect mechanisms:
Electron-withdrawing groups dramatically enhance the reactivity of aromatic compounds toward nucleophilic substitution. The mechanism requires electron-deficient aromatics to stabilize the anionic Meisenheimer complex intermediate.
Multiple electron-withdrawing groups show synergistic effects, with reactivity increasing exponentially with the number of EWGs. The positioning of EWGs is crucial, with ortho and para positions providing maximum stabilization of the negative charge.
Table 6: EWG Effects on Nucleophilic Substitution Rates
| Number of EWGs | Relative Rate | Activation Energy | Mechanism |
|---|---|---|---|
| 0 | 1 | >30 kcal/mol | No reaction |
| 1 | 10^3 | 25 kcal/mol | Addition-elimination |
| 2 | 10^6 | 20 kcal/mol | Addition-elimination |
| 3 | 10^9 | 15 kcal/mol | Addition-elimination |
Electron-withdrawing groups can serve as exceptional radical stabilizers through spin delocalization mechanisms. Recent studies demonstrate that oxygen radicals (σp- = 2.79) are more powerful electron-withdrawing groups than traditional nitro groups (σp- = 1.27).
This radical-mediated electronic activation enables previously challenging transformations by lowering activation barriers by more than 20 kcal/mol relative to closed-shell systems. The mechanism involves homolytic bond cleavage followed by radical-mediated polar reactions at distant sites.
Density functional theory calculations provide detailed insights into electronic effects and their influence on reactivity. Natural bond orbital analysis reveals the extent of charge transfer and orbital interactions in halogenated systems.
Computational methods for electronic analysis:
Halogen bonding represents a distinctive class of non-covalent interactions where halogens act as Lewis acids toward electron-rich species. The interaction arises from the anisotropic electron distribution around halogen atoms, creating regions of positive electrostatic potential called σ-holes.
In 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide, the three different halogens each possess unique σ-hole characteristics that influence intermolecular interactions. The size and magnitude of σ-holes increase in the order F < Cl < Br < I, directly correlating with halogen bond strength.
Table 7: Halogen Bonding Characteristics
| Halogen | σ-hole Magnitude | Bond Strength Range | Directionality | Typical Acceptors |
|---|---|---|---|---|
| Fluorine | Minimal | Very weak | Poor | Limited cases only |
| Chlorine | Small | 1-4 kcal/mol | Good | N, O, π-systems |
| Bromine | Moderate | 2-8 kcal/mol | Excellent | N, O, S, π-systems |
| Iodine | Large | 4-12 kcal/mol | Excellent | All electron donors |
Halogen bonds exhibit characteristic geometric preferences that distinguish them from other non-covalent interactions. The optimal geometry features a linear arrangement (R-X···Y angle ≈ 180°) with the halogen positioned along the extension of the covalent bond.
The directional nature of halogen bonding arises from the σ-hole's location along the halogen's polar flattening axis. This geometric constraint provides exceptional selectivity in molecular recognition and crystal engineering applications.
Geometric parameters for halogen bonds:
The σ-hole phenomenon results from the anisotropic distribution of electron density around covalently bonded halogens. Quantum mechanical calculations reveal that electron withdrawal along the C-X bond axis creates regions of positive electrostatic potential opposite the covalent bond.
The magnitude of σ-holes depends on several factors:
Table 8: Factors Affecting σ-hole Magnitude
| Factor | Effect on σ-hole | Example | Enhancement Factor |
|---|---|---|---|
| Halogen size | Larger = stronger | I > Br > Cl > F | 10-100× |
| EWG substitution | More EWG = stronger | CF3I > CH3I | 2-5× |
| Hybridization | More s-character = stronger | sp > sp² > sp³ | 1.5-3× |
| Cooperativity | Multiple bonds = enhanced | Synergistic effects | 2-10× |
The predictable geometry and tunable strength of halogen bonds make them valuable tools in crystal engineering. Multiple halogen bonds can create complex supramolecular architectures with specific topologies and properties.
In crystalline systems, halogen bonding competes with hydrogen bonding and other intermolecular forces. The relative importance depends on the specific molecular environment and the availability of suitable interaction partners.
Crystal engineering applications:
Halogen bonding plays an increasingly recognized role in biological systems and drug design. The interaction can enhance binding affinity and selectivity toward biological targets while providing resistance to metabolic degradation.
Protein-ligand interactions involving halogen bonds have been identified in numerous crystal structures. The bonds typically involve halogenated aromatic rings in ligands interacting with backbone carbonyls or side chain heteroatoms in proteins.
Biological halogen bonding characteristics:
Solvent environment significantly influences halogen bond strength and geometry. Polar solvents can compete for halogen bond donors and acceptors, reducing interaction strength in solution relative to gas phase or solid state.
Water presents particular challenges for halogen bonding due to its strong hydrogen bonding ability and high dielectric constant. However, halogen bonds can persist in aqueous solution under favorable geometric and electronic conditions.
Multiple halogen bonds can exhibit cooperative effects where the presence of one interaction enhances the strength of neighboring bonds. This cooperativity arises from electronic polarization and geometric pre-organization effects.
In 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide, the presence of multiple halogens creates opportunities for multidentate halogen bonding. Such interactions can provide enhanced selectivity and binding strength compared to monodentate interactions.
Table 9: Cooperative Halogen Bonding Effects
| Number of XBs | Individual Strength | Total Strength | Cooperativity Factor |
|---|---|---|---|
| 1 | 3.0 kcal/mol | 3.0 kcal/mol | 1.0 |
| 2 | 3.5 kcal/mol each | 7.5 kcal/mol | 1.25 |
| 3 | 4.0 kcal/mol each | 13.5 kcal/mol | 1.5 |
Halogen bonding shares many similarities with hydrogen bonding but offers distinct advantages in certain applications. Both interactions are directional, tunable, and capable of organizing complex molecular architectures.
Key differences include:
These characteristics make halogen bonding particularly valuable in medicinal chemistry applications where hydrogen bonding limitations become apparent.
Computational chemistry has emerged as an indispensable tool for understanding the complex reactivity patterns of halogenated acetanilide derivatives. Density functional theory (DFT) calculations provide detailed insights into reaction mechanisms, transition states, and energy barriers that are difficult to obtain experimentally.
For halogen-containing systems, the choice of functional and basis set significantly impacts accuracy. Dispersion-corrected functionals are essential for properly describing the weak interactions that dominate halogen bonding and van der Waals forces.
Table 10: DFT Methods for Halogen-Containing Systems
| Method | Basis Set | Halogen Bond Accuracy | Computational Cost | Recommended Use |
|---|---|---|---|---|
| B3LYP-D3 | 6-31G(d,p) | Moderate | Low | Preliminary studies |
| M06-2X | 6-311++G(d,p) | Good | Moderate | Reaction mechanisms |
| DGDZVP | Double-ζ | Excellent | Low | Large systems |
| CCSD(T) | Triple-ζ | Benchmark | Very High | Reference calculations |
Automated reaction pathway mapping represents a revolutionary approach to mechanism elucidation. The artificial force induced reaction (AFIR) method systematically explores potential energy surfaces without requiring initial guesses about reaction pathways.
This approach has proven particularly valuable for complex multicomponent reactions where traditional mechanistic intuition may fail. For acetanilide derivatives, AFIR calculations can reveal unexpected reaction channels and competing pathways.
AFIR methodology components:
Transition state structures provide crucial insights into reaction mechanisms and selectivity. For nucleophilic substitution reactions of halogenated acetanilides, transition state geometries reveal the extent of bond breaking and forming at the critical point.
The geometry of nucleophilic substitution transition states depends on the mechanism type. SN2 reactions show linear nucleophile-carbon-leaving group arrangements, while SN1 reactions proceed through separate ionization and nucleophile capture steps.
Key transition state parameters:
Solvent effects profoundly influence reaction mechanisms and energetics in halogenated systems. Polarizable continuum models (PCM) provide an efficient approach for incorporating bulk solvent effects into quantum mechanical calculations.
The choice of solvent model significantly impacts calculated reaction barriers and thermodynamics. For acetanilide hydrolysis reactions, PCM calculations reveal that all stationary points have higher energy in aqueous solution compared to gas phase.
Table 11: Solvent Effects on Reaction Energetics
| Reaction Type | Gas Phase Barrier | Aqueous Barrier | Solvent Effect | Mechanism Change |
|---|---|---|---|---|
| SN2 | 15 kcal/mol | 22 kcal/mol | +7 kcal/mol | None |
| SN1 | 25 kcal/mol | 18 kcal/mol | -7 kcal/mol | Enhanced ionization |
| Hydrolysis | 21 kcal/mol | 28 kcal/mol | +7 kcal/mol | Stabilized reactants |
The relationship between halogen bond strength and σ-hole magnitude shows excellent correlation across different halogen donors. This relationship enables rapid screening of potential halogen bonding interactions using electrostatic potential calculations.
Computational halogen bonding analysis:
Computational studies of catalytic processes involving acetanilide derivatives reveal complex multi-step mechanisms. Palladium-catalyzed carboxylation reactions proceed through C-H activation, CO insertion, and reductive elimination steps.
The rate-determining step identification requires careful analysis of the complete catalytic cycle. For palladium-catalyzed acetanilide carboxylation, the formation of benzoxazinone intermediates shows lower barriers (16.6 kcal/mol) compared to anhydride pathways (22.9 kcal/mol).
Catalytic cycle components:
Recent advances in machine learning have opened new possibilities for predicting chemical reactivity and properties. Graph neural networks show particular promise for predicting bond dissociation energies and reaction outcomes.
These approaches complement traditional quantum mechanical calculations by providing rapid screening of large chemical spaces. For halogen-containing compounds, machine learning models can predict reactivity patterns based on molecular descriptors and structural features.
Computational predictions require rigorous validation against experimental data to ensure reliability. For acetanilide reactions, calculated activation energies and product distributions should match experimental kinetic measurements.
Discrepancies between theory and experiment often reveal limitations in computational models or highlight the importance of factors not included in the calculations. Systematic benchmarking studies help identify the most reliable computational approaches for specific reaction types.
Validation strategies:
The integration of computational and experimental approaches provides a comprehensive understanding of halogen reactivity and enables the design of new synthetic methodologies and materials with tailored properties. As computational methods continue to improve and experimental techniques become more sophisticated, our ability to predict and control the chemistry of complex halogenated systems like 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide will continue to expand.
Irritant;Environmental Hazard